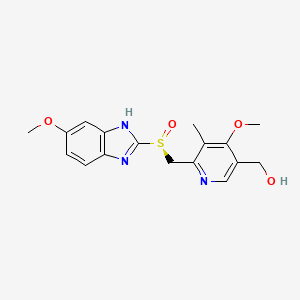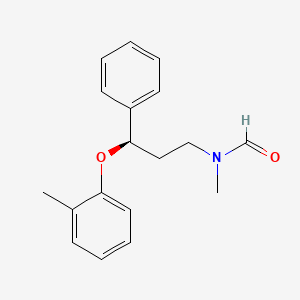
N-Formyl Atomoxetine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl Atomoxetine, also known as (R)-N-Methyl-N-(3-phenyl-3-(o-tolyloxy)propyl)formamide, is a chemical compound with the molecular formula C18H21NO2 and a molecular weight of 283.4 g/mol. It is a derivative of Atomoxetine, a medication primarily used to treat attention deficit hyperactivity disorder (ADHD).
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Formyl Atomoxetine can be synthesized through various synthetic routes, including the reaction of Atomoxetine with formic acid under controlled conditions. The reaction typically involves heating Atomoxetine with formic acid in the presence of a suitable catalyst to facilitate the formylation process.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where Atomoxetine and formic acid are mixed and heated under controlled conditions. The process is monitored to ensure the purity and yield of the final product. The reaction mixture is then purified through crystallization or other separation techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: N-Formyl Atomoxetine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted derivatives of this compound.
Scientific Research Applications
N-Formyl Atomoxetine has several scientific research applications across different fields:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Atomoxetine and its impurities.
Biology: Research studies have explored its potential as a modulator of neurotransmitter systems, particularly in the context of ADHD treatment.
Medicine: this compound is investigated for its pharmacological properties and potential therapeutic applications in neurological disorders.
Industry: It serves as an intermediate in the synthesis of other pharmaceutical compounds and is used in quality control processes.
Mechanism of Action
The mechanism by which N-Formyl Atomoxetine exerts its effects involves its interaction with neurotransmitter systems in the brain. It acts as a selective norepinephrine reuptake inhibitor, increasing the levels of norepinephrine in the synaptic cleft, which helps improve attention and focus. The molecular targets and pathways involved include the norepinephrine transporter (NET) and various signaling pathways related to cognitive function.
Comparison with Similar Compounds
Atomoxetine
Methylphenidate
Amphetamine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-methyl-N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]formamide |
InChI |
InChI=1S/C18H21NO2/c1-15-8-6-7-11-17(15)21-18(12-13-19(2)14-20)16-9-4-3-5-10-16/h3-11,14,18H,12-13H2,1-2H3/t18-/m1/s1 |
InChI Key |
UIZPUNCNSJQPGS-GOSISDBHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1O[C@H](CCN(C)C=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=CC=C1OC(CCN(C)C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15354736.png)
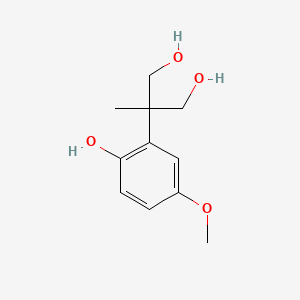
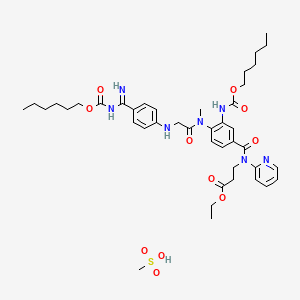
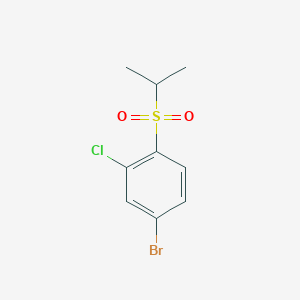
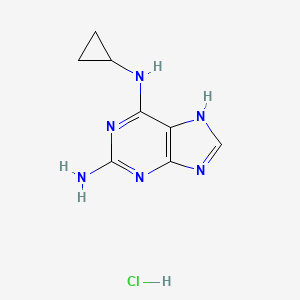
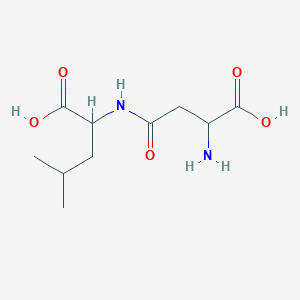
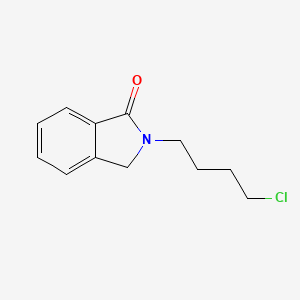
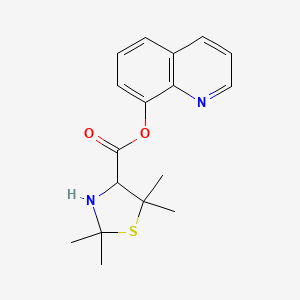
![4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-prop-1-en-2-yl-1,2,4-triazol-3-one](/img/structure/B15354773.png)
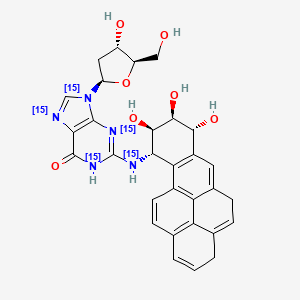
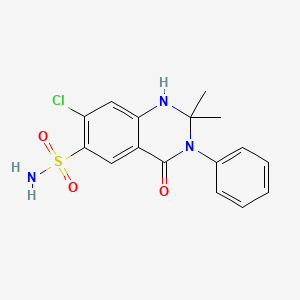
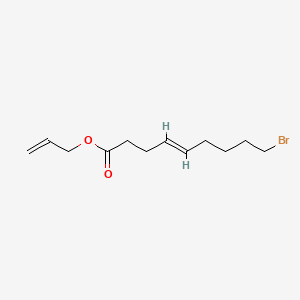
![4-[[1-(6-Bromopyridin-2-yl)piperidin-4-yl]-(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B15354817.png)
